molecular formula C24H17N3O3 B2884681 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide CAS No. 922075-79-4

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B2884681
CAS No.: 922075-79-4
M. Wt: 395.418
InChI Key: GGTNCXNQEGATTD-UHFFFAOYSA-N
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Description

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide ( 922075-79-4) is a synthetic small molecule with a molecular formula of C24H17N3O3 and a molecular weight of 395.42 g/mol . This compound is built on a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant and diverse biological activities . The structure incorporates a benzofuran moiety and a diphenylacetamide group, making it a complex hybrid molecule of high research interest. The 1,3,4-oxadiazole ring system is extensively documented in scientific literature for its broad pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Researchers are particularly interested in 1,3,4-oxadiazole derivatives for their ability to interact with various enzymatic targets and biological pathways . For instance, some derivatives act by inhibiting critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and thymidine phosphorylase, which are prominent targets in anticancer drug discovery . Furthermore, the benzofuran component is a significant pharmacophore in its own right, found in many biologically active molecules and pharmaceutical intermediates . This combination of structural features makes this compound a promising candidate for investigative studies in chemical biology and drug discovery programs. Potential research applications include, but are not limited to, screening for novel antimicrobial agents, evaluating antiproliferative effects against cancer cell lines, and probing mechanisms of enzyme inhibition. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c28-22(21(16-9-3-1-4-10-16)17-11-5-2-6-12-17)25-24-27-26-23(30-24)20-15-18-13-7-8-14-19(18)29-20/h1-15,21H,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTNCXNQEGATTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the cyclization of 2-aminobenzofuran with appropriate reagents to form the oxadiazole ring. Subsequent acylation with diphenylacetyl chloride completes the synthesis.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzofurans or oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide has shown potential as an antimicrobial and antitumor agent. Its bioactivity has been studied in various biological assays.

Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an anti-inflammatory and analgesic agent. Its mechanism of action involves interaction with specific molecular targets, which can modulate biological pathways.

Industry: In the industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various products.

Mechanism of Action

The mechanism by which N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other 1,3,4-oxadiazole derivatives, which are well-documented for their diverse bioactivities. Below is a detailed comparison based on structural features, physicochemical properties, and biological activities:

Structural Features

Compound Name / ID Key Substituents Structural Highlights
N-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide (Target) Benzofuran, diphenylacetamide High aromaticity, steric bulk from diphenyl groups
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) Thiazole, sulfanyl linker, methylphenyl Sulfur linkage enhances flexibility; methylphenyl reduces hydrophobicity
LMM5 and LMM11 Sulfamoyl benzamide (LMM5), furan (LMM11) Sulfamoyl group improves solubility; furan offers moderate π-interactions
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) Bromobenzofuran, thioacetamide, fluorophenyl Bromine increases electronegativity; fluorine enhances bioavailability
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) Pyridine, nitrophenyl, thiazole Pyridine and nitro groups improve electron-withdrawing capacity

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
Target Compound ~425 (estimated) Not reported Likely low due to diphenyl groups
7c–7f 375–389 134–178 Moderate (sulfanyl linker may improve aqueous solubility)
LMM5/LMM11 ~450 (estimated) Not reported Enhanced by sulfamoyl group and Pluronic F-127
5d ~460 (estimated) Not reported Bromine and fluorine may reduce solubility
3a ~420 184–185 Nitro group reduces solubility

Key Differentiators of the Target Compound

Aromaticity vs. Flexibility : The benzofuran-oxadiazole core provides rigid aromaticity compared to sulfur-linked analogs (e.g., 7d, 5d), which may enhance target binding but reduce conformational adaptability.

Electron Effects : Unlike brominated (5d) or nitro-substituted (3a) analogs, the target lacks strong electron-withdrawing groups, which may alter its interaction with redox-sensitive enzymes.

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a compound that has drawn attention in pharmacological research due to its potential biological activities. This compound features a unique structure that combines a benzofuran moiety with an oxadiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula of this compound is C22H18N4O3C_{22}H_{18}N_{4}O_{3}, with a molecular weight of 378.41 g/mol. The presence of the benzofuran and oxadiazole structures contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds derived from benzofuran have shown significant activity against various strains of bacteria and fungi. In particular:

  • Antitubercular Activity : A series of benzofuran derivatives were evaluated for their efficacy against Mycobacterium tuberculosis (M. tuberculosis). Compounds with hydroxyl substitutions on the benzofuran ring demonstrated potent antitubercular activity with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .
  • Antifungal Activity : Benzofuran derivatives have also been studied for antifungal properties. Compounds exhibiting a benzofuran scaffold showed MIC values ranging from 1.6 to 12.5 µg/mL against various fungal species, indicating their potential as antifungal agents .

Anticancer Activity

The oxadiazole ring in this compound is particularly noteworthy for its anticancer properties:

  • Inhibition of HIF-1 : A study found that certain derivatives of benzofuran exhibited inhibitory effects on hypoxia-inducible factor 1 (HIF-1), a critical mediator in cancer progression. Specifically, one derivative demonstrated an IC50 value of 12.5 µM in inhibiting HIF-1α expression under hypoxic conditions .
  • Cell Viability : In vitro studies indicated that compounds based on this structure could reduce cell viability in various cancer cell lines, suggesting that they may serve as potential therapeutic agents in cancer treatment .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction cascades.
  • Receptor Interaction : It may interact with cellular receptors that modulate cellular responses to external stimuli.
  • Induction of Apoptosis : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
Yempala et al., 2014Benzofuran derivativesAntimycobacterialMIC values as low as 8 µg/mL against M. tuberculosis
Recent StudyHIF-1 inhibitorsAnticancerIC50 = 12.5 µM for HIF-1 inhibition; reduced migration in endothelial cells
Various StudiesBenzofuran derivativesAntifungalMIC values ranging from 1.6 to 12.5 µg/mL against multiple fungal strains

Q & A

Q. What are the common synthetic pathways for preparing N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of hydrazide derivatives with carboxylic acids or their analogs to form the oxadiazole core under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2 : Coupling the oxadiazole intermediate with benzofuran-2-yl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions .
  • Step 3 : Introducing the 2,2-diphenylacetamide moiety through amidation reactions, often catalyzed by DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) . Key solvents include DMF or THF, with reaction temperatures ranging from 60–120°C .

Q. Which analytical techniques are critical for characterizing this compound?

  • Purity assessment : HPLC (High-Performance Liquid Chromatography) with UV detection at λ = 254 nm, using C18 columns and acetonitrile/water mobile phases .
  • Structural confirmation : NMR (¹H/¹³C) to verify substituent positions and FT-IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H]⁺ at m/z 483.15) .

Q. What primary biological activities have been reported for this compound?

  • Antimicrobial : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values: 8–32 µg/mL) .
  • Anticancer : Evaluated in MTT assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC₅₀ values of 12–25 µM .
  • Enzyme inhibition : Moderate activity against lipoxygenase (LOX) and α-glucosidase (IC₅₀: 40–60 µM) in spectrophotometric assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Benzofuran vs. benzothiophene substitution : Replacing benzofuran with benzothiophene reduces anticancer potency (IC₅₀ increases by ~50%), likely due to altered π-π stacking with target proteins .
  • Fluorophenyl vs. methoxyphenyl groups : Fluorophenyl analogs exhibit enhanced lipophilicity (logP increase by 0.5–1.0) and improved blood-brain barrier permeability in predictive ADMET models .
  • Diphenylacetamide vs. mono-phenyl : Diphenyl derivatives show 2–3× higher LOX inhibition, attributed to steric effects favoring enzyme active-site binding .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Method standardization : Use consistent assay protocols (e.g., fixed incubation times for cytotoxicity assays) to minimize variability .
  • Target engagement studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate direct interactions with proposed biological targets (e.g., LOX or tubulin) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide) to identify trends in substituent-activity relationships .

Q. What advanced strategies optimize pharmacological properties?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and oral bioavailability .
  • Co-crystallization studies : Use X-ray crystallography to map interactions with enzymes like α-glucosidase, guiding rational modifications .
  • Hybrid analogs : Combine the oxadiazole core with known pharmacophores (e.g., pyrazolo[3,4-d]pyrimidine) to enhance multitarget activity .

Methodological Recommendations

  • For SAR studies : Prioritize substituents with electron-withdrawing groups (e.g., -F, -NO₂) to enhance target binding .
  • For stability testing : Conduct accelerated degradation studies under acidic (pH 1.2) and oxidative (H₂O₂) conditions to identify labile moieties .
  • For mechanistic studies : Combine molecular docking (AutoDock Vina) with mutagenesis assays to validate predicted binding sites .

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